1-(2-Bromophenyl)piperidine
Overview
Description
“1-(2-Bromophenyl)piperidine” is a compound that belongs to the class of organic compounds known as aminopiperidines . These are compounds containing a piperidine ring which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of “1-(2-Bromophenyl)piperidine” is C11H14BrN . The average mass is 240.140 Da and the monoisotopic mass is 239.030960 Da .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Bromophenyl)piperidine” are not detailed in the retrieved sources, piperidine derivatives are known to undergo various intra- and intermolecular reactions .Scientific Research Applications
Piperidine and its derivatives find applications in a wide range of industries . Here are some of the fields where they are used:
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Pharmaceuticals : Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . They have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, lung cancer, prostate cancer, and leukemia . For instance, treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit the proliferation of certain cancer cells in a dose-based manner .
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Corrosion Inhibition : Piperidine compounds are used in corrosion inhibition . The specifics of their application in this field are not detailed in the available resources.
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Catalysis : Piperidine derivatives are used in catalysis . The specifics of their application in this field are not detailed in the available resources.
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Organic Synthesis : Piperidine is a common building block in the synthesis of organic compounds . The specifics of their application in this field are not detailed in the available resources.
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Dye and Pigment Production : Piperidine and its derivatives are used in the production of dyes and pigments . The specifics of their application in this field are not detailed in the available resources.
Safety And Hazards
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “1-(2-Bromophenyl)piperidine” and similar compounds may continue to be a focus of research in the future.
properties
IUPAC Name |
1-(2-bromophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDSFDQNVQGLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530538 | |
Record name | 1-(2-Bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)piperidine | |
CAS RN |
156808-79-6 | |
Record name | 1-(2-Bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 156808-79-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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